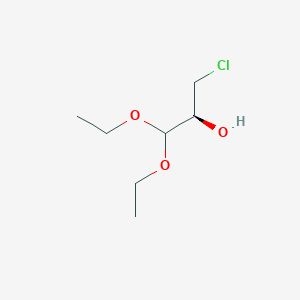

(2S)-3-chloro-1,1-diethoxypropan-2-ol

Description

Significance of Chiral Acetals as Enantiomerically Pure Building Blocks

Chiral acetals are valuable intermediates in asymmetric synthesis, serving as enantiomerically pure building blocks for the construction of complex molecular architectures. Their utility stems from their ability to introduce chirality and to serve as precursors for a variety of other functional groups.

The synthesis of enantiomerically pure targets often relies on the availability of enantiomerically pure starting materials. organic-chemistry.org Chiral acetals can be derived from readily available chiral pools, such as carbohydrates or amino acids, or can be prepared through asymmetric synthesis or resolution techniques. enamine.netdiva-portal.org The presence of the acetal (B89532) group provides protection for a carbonyl functionality, which can be unmasked at a later stage in the synthetic sequence. This protective role, combined with the inherent chirality of the molecule, allows for stereocontrolled transformations at other positions.

Key applications of chiral acetals include:

Asymmetric C-C bond formation: Chiral acetals can direct the stereochemical outcome of reactions such as alkylations and aldol (B89426) additions. acs.org

Synthesis of chiral diols and polyols: The acetal group can be hydrolyzed to reveal a diol, a common structural motif in many natural products.

Control of stereochemistry in adjacent centers: The stereocenter within the chiral acetal can influence the stereochemistry of newly formed chiral centers in the molecule.

The development of methods for the preparation of enantiomerically pure building blocks is an active area of research. researchgate.netresearchgate.net The use of chiral acetals represents a robust strategy for introducing and controlling stereochemistry in organic synthesis. technion.ac.il

Strategic Importance of α-Chloro Alcohols in Stereoselective Synthesis

α-Chloro alcohols are another important class of chiral building blocks that play a crucial role in stereoselective synthesis. nih.gov The presence of both a hydroxyl group and a chlorine atom on adjacent carbons provides a versatile handle for a variety of chemical transformations.

The stereoselective synthesis of α-chloro alcohols can be achieved through various methods, including the asymmetric reduction of α-chloro ketones or the enantioselective opening of epoxides. encyclopedia.pub Once formed, these compounds can undergo a range of stereospecific reactions, allowing for the controlled introduction of new functional groups and the construction of complex chiral molecules. ethz.ch

Strategic applications of α-chloro alcohols in synthesis include:

Nucleophilic substitution: The chlorine atom can be displaced by a variety of nucleophiles in an S(_N)2 reaction, proceeding with inversion of stereochemistry. This allows for the introduction of a wide range of functional groups with predictable stereochemical outcomes. organic-chemistry.org

Epoxide formation: Treatment of an α-chloro alcohol with a base can lead to the formation of an epoxide, a highly versatile intermediate in organic synthesis.

Rearrangement reactions: α-Chloro alcohols can participate in various rearrangement reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high stereocontrol.

The ability to perform these transformations in a stereoselective manner makes α-chloro alcohols invaluable building blocks for the synthesis of natural products and pharmaceuticals. nih.gov

Structural Elucidation and Stereochemical Designation of (2S)-3-chloro-1,1-diethoxypropan-2-ol

This compound is a chiral α-chloro acetal-alcohol that embodies the key features discussed in the preceding sections. Its structure contains a stereogenic center at the second carbon atom, which is bonded to a hydroxyl group.

Structural Features:

The stereochemical designation "(2S)" indicates that the chiral center at the second carbon has the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is a valuable building block for the synthesis of enantiomerically pure target molecules.

The combination of the chiral acetal and α-chloro alcohol functionalities within a single molecule makes this compound a highly versatile and strategic intermediate in advanced organic synthesis. Its ability to participate in a wide range of stereoselective reactions allows for the efficient construction of complex chiral molecules with a high degree of stereochemical control.

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO3 |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

(2S)-3-chloro-1,1-diethoxypropan-2-ol |

InChI |

InChI=1S/C7H15ClO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

NMEDRIAZFORLQA-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC([C@@H](CCl)O)OCC |

Canonical SMILES |

CCOC(C(CCl)O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2s 3 Chloro 1,1 Diethoxypropan 2 Ol and Its Chiral Congeners

Asymmetric Synthesis of Chiral Acetal (B89532) Scaffolds

The creation of a chiral acetal center is a critical step in the synthesis of the target compound and its analogues. Various catalytic and reagent-controlled methods have been developed to achieve high enantioselectivity in the formation of these structural motifs.

Catalytic Asymmetric Acetal Formation and Transacetalization

Catalytic asymmetric acetalization and transacetalization have emerged as powerful tools for the synthesis of chiral acetals. acs.orgnih.gov Chiral Brønsted acids, particularly chiral phosphoric acids like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), have proven to be highly effective catalysts in these transformations. These catalysts can activate O,O-acetals, enabling the asymmetric synthesis of new acetals where the acetal carbon is the sole stereogenic center. acs.org The reaction proceeds through an oxocarbenium ion intermediate, and the chiral counterion environment provided by the phosphoric acid catalyst directs the stereochemical outcome of the nucleophilic attack by an alcohol. nih.gov

Recent advancements have demonstrated the utility of these catalysts in direct asymmetric acetalization reactions. For instance, a nitrated imidodiphosphoric acid catalyst has been successfully employed in the highly enantioselective thioacetalization of aldehydes with dithiols, proceeding through a thionium (B1214772) ion intermediate. thieme-connect.com While not a direct synthesis of the oxygen-containing target compound, this methodology highlights the potential of chiral Brønsted acids to control stereochemistry in acetal-like formations.

Metal complexes with chiral ligands have also been explored as catalysts for acetalization reactions. For example, chiral bis-ferrocenyl triphosphine (B1213122) nickel(II) and rhodium(III) complexes have been used as catalyst precursors for the acetalization of aldehydes and ketones with glycols. acs.org Although high yields were achieved, significant diastereo- or enantioselectivity was not observed in these specific instances, indicating that the choice of ligand and metal is crucial for achieving high levels of asymmetric induction. acs.org

| Catalyst System | Reaction Type | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Chiral Phosphoric Acids (e.g., TRIP) | Transacetalization | Activation of O,O-acetals, formation of a single stereogenic center at the acetal carbon. acs.org | High |

| Nitrated Imidodiphosphoric Acid | Thioacetalization | Proceeds via a thionium ion intermediate. thieme-connect.com | Excellent |

| Chiral Bis-ferrocenyl Triphosphine Metal Complexes | Acetalization | Effective for aldehydes and ketones with glycols. acs.org | Low to moderate |

Enantioselective Selenenylation Routes to Chiral Acetals

Asymmetric selenenylation of enol ethers provides another effective pathway to chiral acetals. tandfonline.com This method involves the addition of a chiral selenium electrophile to an enol ether, which forms a seleniranium cation intermediate. Subsequent nucleophilic attack by an alcohol leads to the formation of a chiral acetal. tandfonline.com The stereochemistry of the newly formed acetal center is controlled by the chiral selenium reagent.

The key to this approach is the use of enantiomerically pure selenium electrophiles. tandfonline.comnih.gov These can be generated in situ from chiral diselenides. The reaction of these chiral electrophiles with enol ethers, such as (E)-ethoxystyrene, in the presence of an alcohol, yields diastereomeric acetal products. tandfonline.com The diastereomers can often be separated, providing a route to enantiomerically enriched or pure chiral acetals after the removal of the selenium moiety. tandfonline.com This strategy allows for the creation of a stereogenic center at the acetal carbon. tandfonline.com

| Reactants | Key Step | Outcome | Potential for Further Transformation |

|---|---|---|---|

| (E)-enol ether, chiral selenium electrophile, alcohol | Diastereoselective addition to the double bond. tandfonline.com | Formation of diastereomeric selenoacetals. tandfonline.com | Cleavage of the selenium group to yield the chiral acetal. tandfonline.com |

Metal-Mediated Asymmetric Syntheses Utilizing Acetal Ligands

The use of chiral ligands is a cornerstone of asymmetric catalysis, and ligands incorporating acetal moieties have been successfully employed in a range of metal-catalyzed reactions. jst.go.jpnih.govacs.orgresearchgate.net These ligands create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

For instance, chiral N-P, S-P, and S-S ligands containing N,O-acetal and S,O-acetal structures have been developed and applied in palladium-catalyzed asymmetric allylic alkylation and amination reactions, affording products with excellent enantioselectivities. jst.go.jp While not a direct synthesis of the target compound, this demonstrates the principle of using chiral acetal-containing ligands to induce asymmetry. The rigidity and well-defined stereochemistry of the acetal unit within the ligand are crucial for effective stereocontrol. acs.org

Furthermore, the synergistic combination of metal and Brønsted acid catalysis has been shown to be effective in the enantioselective synthesis of chiral cyclic acetals through four-component cascade reactions. rsc.org This cooperative catalysis approach highlights the potential for complex and highly controlled transformations to generate chiral acetal structures.

Functionalization Approaches to Chloro-Alcohol-Acetal Systems

Once a suitable chiral scaffold is obtained, or concurrently with its formation, the introduction of the chloro and alcohol functionalities with the correct stereochemistry is paramount.

Conversion of Chiral Epoxides to Chloro-Acetal-Alcohols

The ring-opening of chiral epoxides is a well-established and reliable method for the stereospecific introduction of functional groups. nih.govmdpi.comresearchgate.netdntb.gov.uaorganic-chemistry.orgresearchgate.netrsc.org For the synthesis of (2S)-3-chloro-1,1-diethoxypropan-2-ol, a chiral epoxide precursor such as (S)-epichlorohydrin is an ideal starting material. The reaction of epichlorohydrin (B41342) with an alcohol in the presence of an acid catalyst leads to the formation of a chlorohydrin ether. researchgate.netoup.com

The nucleophilic attack of ethanol (B145695) on protonated (S)-epichlorohydrin would be expected to occur primarily at the less sterically hindered C3 position, leading to the desired 1-chloro-3-ethoxy-2-propanol intermediate. Subsequent protection of the aldehyde functionality, which can be formed from the corresponding diol, as a diethyl acetal would yield the target molecule. Alternatively, direct reaction of a protected chiral epoxide can be envisioned.

The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions. researchgate.netrsc.org While acid-catalyzed opening of epichlorohydrin with alcohols generally favors attack at the terminal carbon, enzymatic approaches can also be employed to control the regioselectivity of the ring-opening with various nucleophiles, including amines. mdpi.com

| Epoxide Precursor | Reagent | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| (S)-Epichlorohydrin | Ethanol/Acid Catalyst | Nucleophilic ring-opening. researchgate.netoup.com | Formation of a chlorohydrin ether with inversion of configuration at the site of attack. |

| Chiral Vinyl Epoxides | Various Nucleophiles | Diastereoselective nucleophilic addition. acs.org | Formation of functionalized allylic alcohols. |

Halogenation of Propanol Derivatives to Introduce the Chloro Moiety

Furthermore, direct enantioselective organocatalytic α-chlorination of aldehydes has been demonstrated. princeton.eduorganic-chemistry.orgacs.org This methodology utilizes a chiral amine catalyst to generate a chiral enamine intermediate, which then reacts with an electrophilic chlorine source to produce an α-chloro aldehyde with high enantioselectivity. princeton.eduorganic-chemistry.orgacs.org This α-chloro aldehyde can then be reduced to the corresponding chloro-alcohol and subsequently protected as an acetal to yield the final product. The mild reaction conditions of this method are compatible with a variety of functional groups, including acetals. acs.org

The synthesis of 3-chloro-1-propanol (B141029) from 1,3-propanediol (B51772) using hydrochloric acid and a catalytic amount of benzenesulfonic acid has also been reported, although this method is not stereoselective. patsnap.com

| Method | Substrate | Key Features | Stereochemical Control |

|---|---|---|---|

| Appel Reaction | Chiral Alcohol | Uses triphenylphosphine (B44618) and a chlorine source. organic-chemistry.orgresearchgate.net | Inversion of configuration at the alcohol center. researchgate.net |

| Catalytic Appel Reaction | Chiral Alcohol | P(III)/P(V) redox cycling with low catalyst loading. organic-chemistry.orgfigshare.com | High enantiospecificity with inversion. organic-chemistry.org |

| Organocatalytic α-Chlorination | Aldehyde | Enamine catalysis with a chiral amine. princeton.eduorganic-chemistry.orgacs.org | High enantioselectivity. princeton.eduorganic-chemistry.orgacs.org |

Acetalization Strategies for Aldehyde Precursors

The synthesis of the target chiral chloroalcohol often commences with the preparation of its racemic or prochiral precursor, 3-chloro-1,1-diethoxypropane (B132063). This intermediate is typically synthesized from 3-chloropropionaldehyde through acetalization. The aldehyde is treated with ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal. This reaction protects the aldehyde functionality, rendering it stable to subsequent reaction conditions, particularly nucleophilic attack or reduction at the carbonyl group.

Key parameters for a successful acetalization include the use of anhydrous conditions to drive the equilibrium towards the product and the selection of an appropriate acid catalyst. Common catalysts for this transformation are summarized in the table below.

| Catalyst | Reaction Conditions | Typical Yield (%) | Reference |

| Hydrogen Chloride | Anhydrous Ethanol, 0 °C to rt | >90 | General textbook knowledge |

| p-Toluenesulfonic Acid | Ethanol, Dean-Stark trap | 85-95 | General textbook knowledge |

| Amberlyst-15 | Ethanol, rt | >90 | General textbook knowledge |

The resulting 3-chloro-1,1-diethoxypropane serves as a crucial substrate for the subsequent introduction of the chiral hydroxyl group.

Total Synthesis Contexts and Convergent Strategies

The strategic importance of this compound and its parent achiral intermediate, 3-chloro-1,1-diethoxypropane, is evident in their application in the total synthesis of complex molecules. These intermediates provide a versatile three-carbon unit with differentiated functionalities, enabling convergent synthetic approaches.

Integration of 3-Chloro-1,1-diethoxypropane as a Key Intermediate in Total Syntheses

In the realm of total synthesis, 3-chloro-1,1-diethoxypropane functions as a valuable C3 building block. The chloro and acetal moieties can be manipulated selectively to introduce further complexity. For instance, the chloride can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, while the acetal can be hydrolyzed to reveal the aldehyde for subsequent transformations such as Wittig reactions, aldol (B89426) additions, or reductive aminations. This dual functionality allows for the strategic coupling of complex fragments, a hallmark of convergent synthesis. While specific total syntheses explicitly detailing the use of this compound are not extensively documented in readily available literature, the utility of the parent structure suggests its potential in the stereocontrolled synthesis of natural products and pharmaceutical agents.

One-Pot Syntheses of Chloroalcohols and Analogous Derivatives

To enhance synthetic efficiency, one-pot procedures for the synthesis of chloroalcohols and their derivatives have been developed. These methods aim to reduce the number of isolation and purification steps, thereby saving time and resources. A conceptual one-pot approach to this compound could involve the in situ formation of the acetal from 3-chloropropionaldehyde, followed by an enzyme- or chiral catalyst-mediated asymmetric reduction of the transiently formed or subsequently added prochiral ketone precursor, 1-chloro-3,3-diethoxypropan-2-one.

While a specific one-pot synthesis for this compound is not prominently reported, related methodologies for the synthesis of chiral halohydrins provide a blueprint for such a strategy. For example, the asymmetric reduction of α-chloro ketones using chiral catalysts or biocatalysts is a well-established method for producing chiral chloroalcohols with high enantioselectivity.

| Reaction Type | Catalyst/Enzyme | Precursor | Product | Key Features |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | α-Chloro ketone | Chiral Chloroalcohol | High enantioselectivity, broad substrate scope |

| Biocatalytic Reduction | Ketoreductases (KREDs) | α-Chloro ketone | Chiral Chloroalcohol | High enantioselectivity, mild reaction conditions |

The development of a tandem acetalization-asymmetric reduction sequence in a single pot would represent a significant advancement in the efficient synthesis of this compound and its congeners.

Stereochemical Control and Enantiopurity in Syntheses of 2s 3 Chloro 1,1 Diethoxypropan 2 Ol

Design and Application of Chiral Catalysts and Ligands

The foundation of modern asymmetric synthesis lies in the use of chiral catalysts and ligands, which create a chiral environment that influences the stereochemical course of a reaction. nih.gov These molecules, themselves being enantiomerically pure, interact with prochiral substrates to favor the formation of one enantiomer over the other.

A prominent example relevant to the synthesis of the chiral backbone of (2S)-3-chloro-1,1-diethoxypropan-2-ol is the use of chiral Salen-metal complexes. libretexts.org Salen ligands are tetradentate Schiff bases, and their complexes with metals like Cobalt(III) have proven highly effective. The design of these catalysts involves a C2-symmetric chiral diamine backbone, which creates a well-defined chiral pocket around the metal center. masterorganicchemistry.com This structure allows the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture. masterorganicchemistry.com In the context of producing the (S)-3-chloro-1,2-propanediol precursor, a chiral (R,R)-Salen-Co(III) catalyst is employed in the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin (B41342). pearson.com The catalyst selectively catalyzes the hydrolysis of (R)-epichlorohydrin, leaving the desired (S)-epichlorohydrin unreacted, which can then be converted to (S)-3-chloro-1,2-propanediol. pearson.comresearchgate.net

Another class of catalysts involves chiral ketones derived from structures like binaphthol. biointerfaceresearch.com These organocatalysts are used for asymmetric epoxidation reactions, often mediated by an oxidant like Oxone. The design principle here is to create a C2-symmetric ketone where the bulky chiral scaffold blocks one face of the intermediate dioxirane, forcing the oxidant to approach the substrate olefin from a specific direction, thus inducing enantioselectivity. biointerfaceresearch.comacs.org

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst/Ligand Type | Metal/Core Structure | Application Example | Mechanism of Stereocontrol |

|---|---|---|---|

| Chiral Salen Complex | Cobalt(III) | Hydrolytic Kinetic Resolution of Epichlorohydrin | Selective binding and activation of one enantiomer in a chiral pocket. masterorganicchemistry.com |

| Binaphthol-derived Ketone | Ketone | Asymmetric Epoxidation of Olefins | Steric hindrance from the chiral scaffold directs the oxidant's approach. biointerfaceresearch.com |

Diastereoselective and Enantioselective Reaction Pathways

The primary enantioselective pathway to obtain the chiral core for this compound is the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin. pearson.com This reaction pathway is catalyzed by chiral Salen-Co(III) complexes and is a cornerstone for producing enantiomerically pure epoxides and 1,2-diols on an industrial scale. researchgate.netpatsnap.com

The mechanism involves a cooperative bimetallic process where two chiral Salen-Co(III) units participate in the rate- and stereoselectivity-determining step. masterorganicchemistry.com One cobalt center acts as a Lewis acid, activating the epoxide ring by coordinating to its oxygen atom. The second cobalt complex delivers a hydroxide (B78521) nucleophile to one of the epoxide's carbons. masterorganicchemistry.com The rigid and well-defined chiral environment created by the two catalyst molecules ensures that this ring-opening occurs significantly faster for one enantiomer of the epoxide than the other. For the synthesis of the (S)-diol, an (R,R)-Salen-Co catalyst is typically used to selectively hydrolyze the (R)-epichlorohydrin, leaving behind highly enantioenriched (S)-epichlorohydrin. pearson.com This unreacted (S)-epichlorohydrin is then hydrolyzed in a subsequent step to yield (S)-3-chloro-1,2-propanediol with high optical purity. pearson.comgoogle.com This pathway has demonstrated exceptional enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%. patsnap.com

An alternative stereospecific pathway involves the use of precursors from the "chiral pool," such as D-sugars. A patented process describes the conversion of specific chlorodeoxy-D-saccharide derivatives, which already possess the correct, known stereochemistry. libretexts.org The process involves three main stages:

Glycol Cleavage: The sugar derivative is treated with a reagent like periodate (B1199274) to cleave a glycol C-C bond, forming an aldehyde.

Reduction: The resulting aldehyde is reduced to a primary alcohol under mild, non-acidic conditions.

Hydrolysis: Mild acid hydrolysis of the resulting acetal (B89532) yields the final (S)-3-chloro-1,2-propanediol. libretexts.org

This pathway is stereospecific because the chiral center of the final product is derived directly from a pre-existing stereocenter in the starting sugar molecule.

Retention and Inversion of Configuration in Functional Group Transformations

Once the chiral center in (S)-3-chloro-1,2-propanediol is established, subsequent chemical modifications must be carefully chosen to either retain or predictably invert the configuration. The target molecule, this compound, is formed by the protection of the aldehyde group (in equilibrium with its hydrate (B1144303) or hemiacetal form) of 3-chloro-2-hydroxypropanal (B1221047) as a diethoxy acetal. The crucial transformation from the parent (S)-3-chloro-1,2-propanediol involves creating the acetal.

Retention of Configuration: The formation of an acetal from a chiral alcohol or diol typically proceeds with retention of configuration at the chiral center(s). libretexts.org This is because the reaction mechanism does not involve the breaking of any bonds directly attached to the stereogenic carbon. For instance, the conversion of (S)-3-chloro-1,2-propanediol to this compound involves reactions at the hydroxyl and carbonyl/hemiacetal groups, but the bonds to the C2 chiral center (C-H, C-C, and C-O) remain intact throughout the process. masterorganicchemistry.commasterorganicchemistry.com

Inversion of Configuration: In contrast, reactions that proceed via an Sₙ2 mechanism at a chiral center result in a complete inversion of stereochemistry. libretexts.org If, for example, the secondary hydroxyl group of (S)-3-chloro-1,2-propanediol were converted into a good leaving group (like a tosylate) and then displaced by a nucleophile, the configuration at C2 would be inverted. Similarly, a nucleophilic substitution at the primary carbon (C1) bearing the chlorine atom would proceed with retention of configuration at the C2 stereocenter, as the reaction occurs away from the chiral center. However, intramolecular Sₙ2 reaction of 3-chloro-1,2-propanediol (B139630) under basic conditions (e.g., NaOH) can form glycidol, a reaction that involves the alkoxide of the C2 hydroxyl group attacking C1 and displacing the chloride. researchgate.net

Reactions proceeding through an Sₙ1 mechanism, which involves a planar carbocation intermediate, would lead to racemization—a mixture of both retention and inversion products. researchgate.net Therefore, to maintain enantiopurity, Sₙ1 conditions at the chiral center must be strictly avoided.

Table 2: Stereochemical Outcomes of Potential Functional Group Transformations

| Reaction Type | Position | Example Transformation | Stereochemical Outcome at C2 |

|---|---|---|---|

| Acetal Formation | C1/C2 | Diol to diethoxy acetal | Retention |

| Sₙ2 Substitution | C1 | Displacement of Cl⁻ by Nu⁻ | Retention |

| Sₙ2 Substitution | C2 | Displacement of -OTs by Nu⁻ | Inversion |

| Sₙ1 Substitution | C2 | Reaction via carbocation | Racemization (Loss of Purity) |

Kinetic Resolution and Separation Techniques for Chiral Isomers

When a direct asymmetric synthesis is not feasible or efficient, the separation of a racemic mixture into its constituent enantiomers is a vital strategy. Kinetic resolution is a powerful technique that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent.

Hydrolytic Kinetic Resolution (HKR): As discussed previously, the HKR of racemic epichlorohydrin using chiral Salen-Co(III) catalysts is a premier example of this technique. researchgate.net It efficiently separates the enantiomers by converting one (e.g., the R-form) into the corresponding diol at a much faster rate, allowing the unreacted, enantiopure S-epoxide to be recovered. masterorganicchemistry.compatsnap.com This method is highly valued for its scalability and the exceptional enantiomeric purity of its products. researchgate.net

Enzymatic and Microbial Resolution: Nature's catalysts, enzymes, are inherently chiral and often exhibit exquisite enantioselectivity. This property is harnessed for the kinetic resolution of racemic 3-chloro-1,2-propanediol. The process involves subjecting the racemate to microorganisms (such as yeasts or bacteria) or isolated enzymes (like lipases). These biocatalysts selectively metabolize or react with one enantiomer, leaving the other enantiomer untouched and thus enriched in the reaction mixture.

Microbial Resolution: Several patents and studies describe processes where microorganisms such as Pichia farinosa, Geotrichum fermentans, or Wickerhamomyces anomalus are cultured in a medium containing racemic 3-chloro-1,2-propanediol. acs.org The microorganism selectively consumes one enantiomer (e.g., the R-isomer), allowing the desired S-isomer to be isolated from the broth with high optical purity. acs.org For example, using Wickerhamomyces anomalus, an enantiomeric excess of 85.6% for the remaining R-isomer was reported after selective assimilation of the S-isomer. acs.org

Chromatographic Separation: For analytical and sometimes preparative-scale separation, chromatographic techniques are indispensable. These methods rely on the differential interaction of enantiomers with a chiral environment.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques use a chiral stationary phase (CSP), which is a solid support coated with a chiral molecule (e.g., derivatives of cellulose, amylose, or cyclodextrins). As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, leading to its separation from the other enantiomer, which elutes more quickly. This allows for both the quantification of enantiomeric purity and the isolation of small quantities of pure enantiomers.

Table 3: Comparison of Chiral Isomer Separation Techniques

| Technique | Principle | Chiral Agent | Typical Application |

|---|---|---|---|

| Hydrolytic Kinetic Resolution | Different reaction rates | Chiral Salen-Co(III) Complex | Large-scale synthesis of chiral epoxides/diols. researchgate.net |

| Microbial Resolution | Selective metabolism | Whole microorganisms (e.g., yeast) | Preparative synthesis of chiral diols. acs.org |

| Chiral Chromatography (HPLC/GC) | Differential interaction/adsorption | Chiral Stationary Phase (CSP) | Analytical quantification (ee%) and small-scale purification. |

Reactivity and Mechanistic Investigations of 2s 3 Chloro 1,1 Diethoxypropan 2 Ol

Transformations at the Diethyl Acetal (B89532) Moiety

The diethyl acetal group serves as a protected aldehyde. Its reactivity is primarily centered on its deprotection under acidic conditions or its activation by Lewis acids to initiate cationic reactions.

The most fundamental reaction of the diethyl acetal moiety is its hydrolysis to reveal the parent aldehyde, (2S)-3-chloro-2-hydroxypropanal. This transformation is typically achieved under aqueous acidic conditions. The mechanism involves the protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the final aldehyde and another molecule of ethanol.

The deprotection must be carefully controlled, as the resulting α-hydroxy aldehyde can be sensitive to further reactions, including isomerization or polymerization, especially under harsh acidic or basic conditions. orgsyn.org The stability of acetals is significantly reduced in the presence of even dilute aqueous acid, which facilitates their ready hydrolysis. orgsyn.org Various methods have been developed for the mild deprotection of acetals, utilizing different catalysts to spare other acid-sensitive functionalities. organic-chemistry.org

Table 1: Selected Conditions for Acetal Hydrolysis

| Catalyst System | Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Dilute HCl | Water/THF | Room Temperature | Standard and effective method. orgsyn.org |

| Acetic Acid | Water | Mild Heat | Offers a milder alternative to strong mineral acids. |

| Amberlyst-15 | Acetone/Water | Room Temperature | A solid acid catalyst that can be easily removed by filtration. organic-chemistry.org |

| Iodine (catalytic) | Acetone/Water | Room Temperature | A neutral and mild condition for deprotection. organic-chemistry.org |

In non-aqueous conditions, the diethyl acetal can be activated by a Lewis acid, such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), to generate the same key oxocarbenium ion intermediate formed during hydrolysis. organic-chemistry.org This highly electrophilic cation can be trapped by a variety of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the former aldehyde carbon.

This reactivity allows for the use of (2S)-3-chloro-1,1-diethoxypropan-2-ol as a three-carbon electrophilic building block. For instance, reaction with silyl (B83357) enol ethers (a Mukaiyama aldol-type reaction), allylsilanes, or organometallic reagents in the presence of a Lewis acid would lead to the addition of the respective nucleophile, extending the carbon chain. The stereochemical outcome of such additions can often be influenced by the existing chiral center at C2.

Reactions of the Secondary Alcohol Functionality

The secondary hydroxyl group at the C2 position is a key site for various transformations, including derivatization and redox reactions.

The secondary alcohol can be readily converted into a variety of other functional groups, most commonly esters. Esterification can be accomplished through reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, or via Fischer esterification with a carboxylic acid under acidic catalysis. These ester derivatives are often synthesized to modify the compound's properties or to serve as protecting groups. Fatty acid esters of the closely related compound 3-chloro-1,2-propanediol (B139630) (3-MCPD) are significant in food chemistry. researchgate.net

Table 2: Examples of Hydroxyl Group Derivatization

| Reagent | Base/Catalyst | Product Class |

|---|---|---|

| Acetyl Chloride | Pyridine | Acetate Ester |

| Benzoyl Chloride | Triethylamine | Benzoate Ester |

| Acetic Anhydride | DMAP (cat.) | Acetate Ester |

| Propanoic Acid | H₂SO₄ (cat.) | Propanoate Ester |

Beyond esters, the alcohol can be converted to ethers via Williamson ether synthesis or transformed into a better leaving group (e.g., tosylate or mesylate) to facilitate subsequent nucleophilic substitution reactions at the C2 position.

The secondary alcohol can be oxidized to the corresponding ketone, (S)-3-chloro-1,1-diethoxypropan-2-one. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Milder, more selective reagents are generally preferred to avoid over-oxidation or reaction at the C-Cl bond.

Common oxidizing agents suitable for this transformation include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Dess-Martin periodinane (DMP)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

Reactivity of the Carbon-Chlorine Bond

The primary alkyl chloride at the C3 position provides another reactive handle for synthetic modifications. The carbon-chlorine bond is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism, given that it is a primary chloride. The presence of the adjacent hydroxyl group can sometimes lead to intramolecular reactions, such as the formation of an epoxide under basic conditions.

A wide range of nucleophiles can displace the chloride ion, allowing for the introduction of various functional groups at the C3 position. This versatility is crucial for synthesizing a diverse array of derivatives.

Table 3: Nucleophilic Substitution at the C3 Position

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name (example) |

|---|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide | Primary Alcohol | (S)-1,1-diethoxypropane-2,3-diol |

| Azide (B81097) | Sodium Azide | Azide | (S)-3-azido-1,1-diethoxypropan-2-ol |

| Cyanide | Sodium Cyanide | Nitrile | (S)-4,4-diethoxy-3-hydroxybutanenitrile |

| Thiolate | Sodium Thiophenoxide | Thioether | (S)-1,1-diethoxy-3-(phenylthio)propan-2-ol |

| Iodide | Sodium Iodide | Primary Iodide | (S)-1,1-diethoxy-3-iodopropan-2-ol |

The competition between intermolecular substitution at the C-Cl bond and potential intramolecular reaction (epoxide formation) is highly dependent on the reaction conditions, particularly the nature of the base and solvent used. Strong, non-nucleophilic bases favor the intramolecular pathway, while strong nucleophiles favor the intermolecular Sₙ2 reaction.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary alkyl chloride in this compound is susceptible to nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is dictated by several factors including the nature of the nucleophile, the solvent, and the reaction temperature.

Given that the chlorine atom is attached to a primary carbon, the SN2 pathway is generally favored. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at that center. However, as the chiral center in this compound is at the adjacent carbon (C2), the stereochemistry of the substitution product at C3 would not directly invert the chirality of the molecule, but would result in a diastereomer if a new chiral center is formed.

Strong, small nucleophiles and polar aprotic solvents typically promote SN2 reactions. For instance, reaction with sodium azide (NaN3) would be expected to proceed via an SN2 mechanism to yield (2S)-3-azido-1,1-diethoxypropan-2-ol.

Conversely, the SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely for primary alkyl halides due to the instability of the resulting primary carbocation. However, under conditions that favor solvolysis, such as heating in a polar protic solvent like ethanol or water, an SN1 pathway could be possible, though likely accompanied by rearrangement or elimination byproducts.

Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Major Product | Predominant Mechanism |

| Azide | Sodium Azide (NaN3) | (2S)-3-azido-1,1-diethoxypropan-2-ol | SN2 |

| Cyanide | Sodium Cyanide (NaCN) | (2S)-4,4-diethoxy-3-hydroxybutanenitrile | SN2 |

| Hydroxide | Sodium Hydroxide (NaOH) | (S)-1,1-diethoxypropane-2,3-diol | SN2 |

| Thiolate | Sodium Thioethoxide (NaSEt) | (2S)-3-(ethylthio)-1,1-diethoxypropan-2-ol | SN2 |

Elimination Reactions to Form Unsaturated Systems

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an unsaturated product. The most common mechanism for such a reaction with a primary alkyl halide is the E2 (bimolecular elimination) mechanism.

The E2 reaction requires an anti-periplanar arrangement between a proton on the β-carbon (C2) and the leaving group (chlorine on C1). In this case, the base would abstract the proton from the C2 carbon, leading to the concerted formation of a double bond between C2 and C3 and the expulsion of the chloride ion. The product of this reaction would be 1,1-diethoxyprop-2-en-1-ol.

Competition between substitution (SN2) and elimination (E2) is a key consideration. The choice of base is critical; a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) would favor elimination, whereas a strong, nucleophilic base like sodium hydroxide might lead to a mixture of substitution and elimination products. Higher reaction temperatures generally favor elimination over substitution.

Table 2: Factors Influencing Substitution vs. Elimination

| Condition | Favors SN2 | Favors E2 |

| Base/Nucleophile | Strong, small nucleophile (e.g., CN-, N3-) | Strong, sterically hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Less polar or polar aprotic |

Cascade and Multicomponent Reaction Pathways Involving the Compound

While specific examples of cascade or multicomponent reactions directly employing this compound are not extensively documented in readily available literature, its structure lends itself to potential applications in such sequences.

A plausible cascade reaction could be initiated by an intramolecular nucleophilic attack of the hydroxyl group on the carbon bearing the chlorine atom. This would be an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group would be deprotonated to form an alkoxide, which could then displace the chloride to form a three-membered epoxide ring, specifically (S)-2-(diethoxymethyl)oxirane. This epoxide is a versatile intermediate that can be opened by various nucleophiles, leading to a range of functionalized products.

For example, if this epoxide formation is performed in the presence of another nucleophile, a cascade reaction can be envisioned where the in situ generated epoxide is immediately trapped.

In the context of multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, this compound could serve as a bifunctional building block. For instance, it could potentially participate in reactions where the hydroxyl group and the alkyl halide moiety react sequentially with different components in the reaction mixture. However, without specific published research, such pathways remain theoretical.

Table 3: Potential Cascade Reaction Pathway

| Step | Reaction Type | Intermediate/Product |

| 1 | Intramolecular Williamson Ether Synthesis (Base-mediated) | (S)-2-(diethoxymethyl)oxirane |

| 2 | Nucleophilic Ring Opening of Epoxide | Functionalized diethoxypropanol derivative |

Applications of 2s 3 Chloro 1,1 Diethoxypropan 2 Ol in Advanced Organic Synthesis

Versatile Chiral Building Block in Natural Product Synthesis

While chiral molecules containing chloro and hydroxyl functionalities are valuable synthons in the construction of natural products, extensive searches of chemical databases and literature provide no specific examples of (2S)-3-chloro-1,1-diethoxypropan-2-ol being employed as a building block in the total synthesis of any particular natural product. Its structural relative, 3-chloro-1,2-propanediol (B139630), is a known precursor in various synthetic pathways, but the diethoxy acetal (B89532) variant remains unexploited in documented natural product synthesis efforts.

Precursor for the Synthesis of Complex Chiral Molecules

The potential of this compound as a precursor lies in the differential reactivity of its functional groups. The acetal serves as a protected aldehyde, the hydroxyl group allows for esterification or oxidation, and the chlorine atom can be displaced by nucleophiles. Despite this potential, there is no specific research detailing its conversion into more complex chiral molecules, such as pharmaceutical intermediates or other fine chemicals. The utility of the closely related (R)-3-chloro-1,2-propanediol as a starting material for various optically active compounds is well-established, but this specific diethyl acetal derivative has not been featured in similar synthetic routes described in the literature. biointerfaceresearch.com

Role in the Elaboration of Heterocyclic and Carbocyclic Systems

The synthesis of heterocyclic and carbocyclic rings often relies on bifunctional molecules that can undergo cyclization reactions. Theoretically, this compound could serve such a role. For instance, intramolecular displacement of the chloride by the hydroxyl group (or a derivative) could lead to a chiral epoxide, a key intermediate for forming various ring systems. However, a thorough review of synthetic methodology literature does not yield any published work demonstrating the use of this compound for the elaboration of either heterocyclic or carbocyclic frameworks.

Utility in Stereoselective Total Synthesis Efforts

Stereoselective synthesis demands starting materials with well-defined stereochemistry to control the configuration of the final product. As an enantiomerically pure compound, this compound is a suitable candidate for such endeavors. Nevertheless, its application in any stereoselective total synthesis has not been documented in the scientific literature. While the principles of stereoselective synthesis are broadly applied to many chiral building blocks, this specific compound has not been adopted by synthetic chemists for these purposes according to available research.

Computational and Spectroscopic Approaches in Characterizing 2s 3 Chloro 1,1 Diethoxypropan 2 Ol and Its Reactions

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Elucidation and Stereoselectivity Prediction

Computational chemistry provides powerful tools for understanding complex chemical processes at the molecular level. Density Functional Theory (DFT) and ab initio methods are at the forefront of this field, enabling researchers to model reaction pathways and predict the stereochemical outcomes of reactions. While specific DFT studies focused solely on (2S)-3-chloro-1,1-diethoxypropan-2-ol are not widely documented, the principles are extensively applied to similar chiral molecules to understand and predict stereoselectivity. nih.govnanobioletters.com

DFT calculations are employed to determine the geometries of transition states and intermediates, which is crucial for understanding reaction mechanisms. nanobioletters.com By comparing the energies of different possible transition states, chemists can predict which reaction pathway is more favorable, and thus which stereoisomer is likely to be the major product. For instance, in reactions involving chiral catalysts, DFT can model the interactions between the catalyst, substrate, and reagents to explain the observed high diastereo- and enantioselectivity. nih.gov These computational models can quantify the steric and electronic factors that govern the stereochemical outcome of a reaction. fu-berlin.de The combination of experimental studies with DFT calculations provides a deeper understanding of the molecule's characteristics. nanobioletters.com

The predictive power of these computational tools is invaluable in synthetic chemistry for designing reactions that yield a desired stereoisomer with high selectivity, minimizing the need for extensive empirical optimization. rsc.orgarxiv.org

Table 1: Application of Computational Methods in Stereoselectivity Studies

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Elucidation | Identification of transition state structures and reaction intermediates. nih.gov |

| Stereoselectivity Prediction | Calculation of energy barriers for different stereochemical pathways to predict the major product. nih.gov | |

| Ab Initio Calculations | High-Accuracy Energy Profiles | Provides detailed potential energy surfaces for reactions. |

| Machine Learning Algorithms | Reaction Outcome Prediction | Trained on datasets to predict stereoselectivity based on various reaction parameters. fu-berlin.dearxiv.org |

Spectroscopic Methods for Stereochemical Assignment and Enantiomeric Purity Determination

Spectroscopic techniques are indispensable for confirming the structure, stereochemistry, and purity of chiral compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for molecular structure elucidation. For chiral molecules, standard NMR techniques can confirm the connectivity of atoms but cannot typically distinguish between enantiomers. However, chiral NMR spectroscopy, through the use of chiral solvating agents or chiral shift reagents, allows for the differentiation and quantification of enantiomers.

While specific chiral NMR studies on this compound are not detailed in the available literature, the methodology is well-established for similar chloroalcohols. For example, ¹H-NMR analysis has been used to characterize the structure of related compounds like 3-chloro-1,2-propanediol (B139630). biointerfaceresearch.comresearchgate.net In a chiral environment, the corresponding protons or carbons of two enantiomers become diastereotopic and exhibit separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (e.e.) of the sample.

Optical activity is a hallmark of chiral molecules. Techniques that measure the interaction of a substance with plane-polarized light are essential for characterizing enantiomers.

Optical Rotation: This technique measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, concentration). Studies on the closely related compound (R)-3-chloro-1,2-propanediol have utilized polarimetry to determine its specific rotation and enantiomeric excess. biointerfaceresearch.com For instance, a specific rotation of -5° (c=2.5, in C₂H₅OH) was measured, confirming the (R) configuration with an enantiomeric excess of 85.6%. biointerfaceresearch.com Such measurements are critical for verifying the stereochemical outcome of an asymmetric synthesis or resolution process.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique provides information about the absolute configuration of a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. By comparing the experimental CD spectrum to spectra predicted by computational methods (like time-dependent DFT), the absolute configuration of a newly synthesized chiral molecule can be confidently assigned.

Mass spectrometry (MS) and chromatography are powerful analytical techniques for separating, identifying, and quantifying chemical substances.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can help identify the compound. Electron ionization mass spectra are available in databases for many related chloropropanols, which can be used as references. nist.govnist.gov

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate components of a mixture. nih.govinternationaljournalssrg.org When coupled with a mass spectrometer (GC-MS or LC-MS), these methods become highly sensitive and specific for identifying and quantifying compounds, even at trace levels. nih.govnih.govresearchgate.net For the analysis of polar compounds like chloroalcohols, derivatization is often performed to improve their volatility and chromatographic behavior. nih.gov HPLC methods using various detectors, including refractive index (RI) detectors, have been developed for the quantification of related impurities like 3-chloro-1,2-propanediol in pharmaceutical substances. internationaljournalssrg.org The purity of this compound can be accurately assessed using these techniques, ensuring the absence of starting materials, byproducts, or the undesired enantiomer.

Table 2: Analytical Techniques for Purity and Identity of Chloroalcohols

| Technique | Purpose | Typical Findings/Parameters | Reference Compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, Identification, Quantification | Detection limits in the ng/g range; requires derivatization. nih.gov | 3-chloro-1,2-propanediol |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | Isocratic or gradient elution; various detectors (e.g., RI). internationaljournalssrg.org | 3-chloro-1,2-propanediol |

| Polarimetry | Enantiomeric Purity (e.e.) | Measurement of specific rotation [α]. biointerfaceresearch.com | (R)-3-chloro-1,2-propanediol |

Derivatives, Analogs, and Future Research Directions

Synthesis and Exploration of Chiral Chloro-Acetal-Ketone Analogs

The secondary alcohol functionality in (2S)-3-chloro-1,1-diethoxypropan-2-ol is a prime site for modification, most notably through oxidation to yield the corresponding ketone, 1-chloro-3,3-diethoxypropan-2-one. This transformation provides access to a class of chiral chloro-acetal-ketone analogs, which are valuable intermediates. The synthesis of related chiral α-chloro ketones has been the subject of extensive research, particularly through enantioselective methods.

Catalytic enantioselective chlorination of ketones and their derivatives represents a powerful strategy for creating α-chloro stereocenters. nih.gov For instance, chiral amine catalysts have been successfully employed in the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to produce chiral α-chloro ketones with high enantioselectivity. researchgate.net Another advanced approach involves the use of chiral squaramide catalysts to promote the reaction between silyl (B83357) ketene (B1206846) acetals and electrophilic chlorine sources like N-chlorosuccinimide (NCS), yielding tertiary α-chloro esters. nih.gov These non-covalent catalytic methods offer a direct route to chiral chlorinated carbonyl compounds. While direct asymmetric chlorination of the ketone derived from the title compound is possible, a more common strategy involves starting with an achiral precursor and establishing the stereocenter catalytically.

The exploration of these analogs is driven by the synthetic utility of the α-chloroketone moiety, which can undergo stereospecific substitution reactions to introduce a variety of functional groups at the chiral center, leading to the synthesis of complex molecules. nih.gov

Table 1: Catalytic Methods for Asymmetric α-Chlorination This table is interactive. Click on the headers to sort.

| Catalyst Type | Substrate | Chlorine Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Amine | α-Fluoro-β-ketocarboxylic acid | N-Chlorosuccinimide (NCS) | Up to 90% | researchgate.net |

| Chiral Squaramide | Silyl Ketene Acetal (B89532) | N-Chlorosuccinimide (NCS) | High | nih.gov |

Development of Glycerol-Derived Chiral Polyethers and Functionalized Derivatives

This compound is an ideal starting material for the synthesis of chiral polyethers. As a derivative of glycerol (B35011), a readily available and biocompatible building block, it can be converted into monomers for polymerization. nih.gov The typical synthetic route involves an intramolecular Williamson ether synthesis, where the alcohol is deprotonated with a base to displace the chloride, forming the chiral epoxide (R)-2-(diethoxymethyl)oxirane.

This chiral epoxide is a key monomer for ring-opening polymerization to produce poly(glycidyl ether) derivatives. The polymerization can be controlled to yield linear polyethers with a defined stereochemistry along the polymer backbone. The acetal groups pendant to the polyether chain are stable under polymerization conditions but can be selectively hydrolyzed post-polymerization to unmask diol functionalities, resulting in a highly functional, hydrophilic, and chiral polyglycerol. These materials are of significant interest for biomedical applications. google.com

Functionalization can be achieved by copolymerizing the chiral epoxide with other monomers to tune the physical and chemical properties of the resulting polyether. Furthermore, the hydroxyl groups generated after deprotection can be modified to attach hydrophobic side chains, drugs, or other functional moieties. preprints.org

Novel Synthetic Strategies for Accessing Related Chiral 1,3-Dithiane (B146892) Derivatives

The 1,3-dithiane group is a highly versatile functional group in organic synthesis, most notably serving as a masked carbonyl group (an acyl anion equivalent). researchgate.netorganic-chemistry.org Novel strategies can be employed to synthesize chiral 1,3-dithiane derivatives starting from this compound. The key intermediate for this transformation is again the chiral epoxide, (R)-2-(diethoxymethyl)oxirane, derived from the title compound.

One primary strategy involves the nucleophilic ring-opening of this epoxide with a 2-lithio-1,3-dithiane derivative. This reaction forms a new carbon-carbon bond and generates a new hydroxyl group, leading to a more complex, highly functionalized chiral molecule. nih.govuwindsor.ca This method has been widely used in the synthesis of complex natural products where the dithiane moiety is later unmasked to reveal a ketone. uwindsor.ca

An alternative approach is the direct reaction of the epoxide with 1,3-propanedithiol (B87085) under Lewis acid catalysis to form a 2-substituted 1,3-dithiane. This route attaches the dithiane ring via a carbon-sulfur bond. The resulting chiral dithiane-containing alcohol can be further elaborated into a variety of target molecules.

Table 2: Synthesis of Chiral Dithiane Derivatives from Epoxides This table is interactive. Click on the headers to sort.

| Dithiane Reagent | Epoxide Substrate | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | Chiral Terminal Epoxide | β-Hydroxy dithiane | C-C bond formation | uwindsor.ca |

| 1,3-Propanedithiol | Chiral Terminal Epoxide | Thioacetal from epoxide opening | C-S bond formation | organic-chemistry.org |

Expanding the Scope of Asymmetric Catalysis for Chloro-Acetal Systems

The synthesis of this compound itself relies on principles of asymmetric catalysis. The parent compound, (S)-3-chloro-1,2-propanediol, can be produced through various catalytic enantioselective methods. Biocatalytic reduction of the prochiral ketone 3-chloro-1-hydroxyacetone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) is a prominent method, often affording the desired (S)-enantiomer with high enantiomeric excess. researchgate.net Chemo-catalytic methods, such as the asymmetric transfer hydrogenation of α-chloroketones, also provide efficient routes to enantiopure chlorohydrins. nih.gov Once the chiral chlorohydrin is obtained, the diethoxy acetal can be installed under standard acid-catalyzed conditions.

Future research directions involve expanding the application of asymmetric catalysis to reactions of the chloro-acetal system itself. For example, transition-metal catalysts could be used for cross-coupling reactions at the C-Cl bond. The development of chiral ligands for such reactions could allow for dynamic kinetic asymmetric transformations if the stereocenter is racemized under the reaction conditions. Iron-catalyzed asymmetric cross-electrophile coupling is an emerging strategy for forming C-C bonds and could potentially be adapted for substrates like chloro-acetals. acs.org Furthermore, organocatalysis offers mild conditions for a variety of transformations that could be applied to elaborate the chiral chloro-acetal scaffold. mdpi.com

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency, areas where flow chemistry offers significant advantages over traditional batch processing. The synthesis and manipulation of this compound and its derivatives are well-suited for integration into continuous flow systems. Reactions involving hazardous reagents, such as chlorinating agents, or highly exothermic reactions can be performed with greater safety and control in microreactors. rsc.org

The synthesis of the precursor, 3-chloro-1,2-propanediol (B139630), is a key area for sustainable improvements. Traditional routes often start from petroleum-derived propylene. A greener alternative starts with crude glycerol, a major byproduct of the biodiesel industry. nih.gov Catalytic hydrochlorination of glycerol can produce dichloropropanols or monochloropropanediols. scielo.br While achieving high selectivity for 3-chloro-1,2-propanediol can be challenging, this route represents a significant step towards a bio-based chemical economy.

Q & A

Q. What are the optimal synthetic routes for (2S)-3-chloro-1,1-diethoxypropan-2-ol, considering stereochemical control and functional group compatibility?

- Methodological Answer : The synthesis of this compound requires careful handling of stereochemistry and reactive groups. A plausible route involves:

- Step 1 : Protection of a diol precursor (e.g., propane-1,1,2-triol) with ethoxy groups under acidic conditions (e.g., HCl in ethanol).

- Step 2 : Selective chlorination at the C3 position using reagents like SOCl₂ or PCl₃, ensuring minimal epimerization.

- Chiral Control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation-inspired methods) to enforce the (2S) configuration.

Instability due to adjacent functional groups (e.g., Cl and -OH) can be mitigated via low-temperature reactions (<0°C) and inert atmospheres .

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve enantiomers.

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in the diethoxy or chlorinated regions.

- Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values for the (2S) enantiomer.

These methods are critical to ensure >98% enantiomeric excess, as minor impurities can skew reactivity in downstream applications .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of metal-catalyzed reactions involving this compound?

- Methodological Answer : Transition metals (e.g., Pd, Ag) can activate specific bonds in the compound. For example:

- Palladium-Catalyzed Cross-Couplings : The C-Cl bond undergoes oxidative addition to Pd(0), enabling Suzuki-Miyaura couplings with aryl boronic acids. Regioselectivity is influenced by steric hindrance from the diethoxy groups.

- Silver-Mediated Silylene Transfer : Ag(I) coordinates with the ethoxy oxygen, directing silylene insertion into the C-Cl bond to form silacycles (e.g., silacyclobutanes) .

Computational studies (DFT) are recommended to map transition states and electronic effects .

Q. How do steric and electronic factors influence the stability of this compound under basic or acidic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the hydroxyl group leads to intramolecular nucleophilic attack by Cl⁻, forming an epoxide intermediate. This side reaction is minimized by using non-polar solvents (e.g., hexane) and low temperatures.

- Basic Conditions : Deprotonation of the hydroxyl group triggers elimination to form an α,β-unsaturated aldehyde. Steric shielding by the diethoxy groups slows this process.

Kinetic studies (e.g., UV-Vis monitoring at 240 nm) reveal a half-life of >24 hours in pH 7 buffers but <2 hours in 0.1M NaOH .

Q. What advanced analytical strategies detect trace amounts of this compound in biological matrices?

- Methodological Answer :

- Headspace SPME-GC/MS : Derivatize the compound with BSTFA to enhance volatility, followed by solid-phase microextraction (SPME) and GC-MS analysis. Detection limits of 0.1 ppb are achievable .

- LC-HRMS : Use hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS) for polar matrices (e.g., urine).

These methods are validated for recovery rates >85% in spiked plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.